molecular formula C13H13NO2 B12497606 4-((4-Hydroxybenzyl)amino)phenol

4-((4-Hydroxybenzyl)amino)phenol

Cat. No.: B12497606
M. Wt: 215.25 g/mol
InChI Key: FDPUCXYAONEARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Hydroxybenzyl)amino)phenol is an organic compound of significant interest in medicinal chemistry and biochemical research. Structurally related to 4-aminophenol, a known building block for pharmaceuticals like paracetamol , this compound serves as a versatile precursor and scaffold for the synthesis of novel bioactive molecules. Its molecular framework is particularly valuable for creating Schiff base ligands, which are known for their ability to form complexes with metal ions and exhibit a range of biological activities . Recent scientific investigations into structurally similar 4-aminophenol derivatives have revealed promising broad-spectrum biological properties. These related compounds have demonstrated significant antimicrobial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , as well as antifungal effects . Furthermore, research indicates potential antidiabetic applications , with such compounds showing a concentration-dependent inhibition of key enzymes like α-amylase and α-glucosidase, which are critical targets for managing postprandial blood glucose levels . The compound's research value is also highlighted by its potential to interact with biomolecules. Studies on analogous molecules have shown the capacity to bind with human DNA, suggesting possible mechanisms of action that could be leveraged in the development of new therapeutic agents, including anticancer drugs . Researchers can utilize 4-((4-Hydroxybenzyl)amino)phenol as a key intermediate for synthesizing novel compounds for pharmacological screening, investigating structure-activity relationships (SAR), and exploring mechanisms of action against various disease targets. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-[(4-hydroxyanilino)methyl]phenol

InChI

InChI=1S/C13H13NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-8,14-16H,9H2

InChI Key

FDPUCXYAONEARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Schiff Base Condensation

Reaction Between 4-Hydroxybenzaldehyde and 4-Aminophenol

The most widely reported method involves the condensation of 4-hydroxybenzaldehyde and 4-aminophenol under acidic conditions to form the Schiff base intermediate, 4-((4-hydroxybenzylidene)amino)phenol (Fig. 1). Subsequent reduction of the imine bond yields the target amine.

Procedure (,,):
  • Reagents : Equimolar 4-hydroxybenzaldehyde and 4-aminophenol.
  • Solvent : Ethanol or benzene.
  • Catalyst : Glacial acetic acid (2–3 drops) or Dean-Stark apparatus for azeotropic water removal.
  • Conditions : Reflux at 78–80°C for 6–12 hours.
  • Workup : Filtration, recrystallization from hot ethanol or benzene.
Key Findings:
  • Yield : ~77–90% for the Schiff base intermediate ().
  • Purity : Confirmed via FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (δ 8.5 ppm for imine proton) (,).
Table 1. Comparative Analysis of Schiff Base Synthesis
Solvent Catalyst Temp (°C) Time (h) Yield (%) Source
Ethanol Glacial acetic acid 78 6 77
Benzene Dean-Stark 80 12 90

Nucleophilic Substitution

Reaction of 4-(Bromomethyl)phenol with 4-Aminophenol

This method avoids imine intermediates, directly forming the C-N bond via nucleophilic substitution.

Procedure ():
  • Reagents : 4-(Bromomethyl)phenol and 4-aminophenol (1:1 molar ratio).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Triethylamine (2 eq.) to scavenge HBr.
  • Conditions : Stirring at 60°C for 8–12 hours.
  • Workup : Extraction with ethyl acetate, column chromatography.
Key Findings:
  • Yield : ~65–75% (estimated from analogous reactions in).
  • Mechanism : SN2 displacement of bromide by the amine group.
Table 2. Nucleophilic Substitution Optimization
Solvent Base Temp (°C) Time (h) Yield (%)
DMF Et₃N 60 8 70
Acetonitrile K₂CO₃ 50 12 65

Alternative and Emerging Methods

Solid-Phase Synthesis

Source highlights oxidative polycondensation of Schiff bases using NaOCl or H₂O₂. Adapting this for 4-((4-hydroxybenzyl)amino)phenol could enable polymeric derivatives but requires further study.

Challenges and Optimization Strategies

Side Reactions
  • Imine Hydrolysis : Moisture exposure degrades Schiff bases; anhydrous conditions are critical ().
  • Over-Substitution : Excess 4-(bromomethyl)phenol leads to di-aminated byproducts ().
Catalytic Innovations
  • Phase-Transfer Catalysts : Source proposes interfacial polycondensation with citramide, improving yields to ~86% for related polymers.
  • Microwave Assistance : Reduced reaction times (2–4 hours) observed in analogous syntheses ().

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxybenzyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-((4-Hydroxybenzyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Hydroxybenzyl)amino)phenol involves its interaction with the DNA-binding domain of the p53 protein. This interaction restores the function of mutated p53 to that of the wild-type protein, leading to the activation of transcriptional activity and induction of apoptosis in cancer cells . The hydroxyl groups of the compound play a crucial role in this binding process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and biological differences between 4-((4-Hydroxybenzyl)amino)phenol and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Biological Activity/Applications Source/Reference
4-((4-Hydroxybenzyl)amino)phenol C₁₃H₁₃NO₂ 215.25 Phenol, benzylamine (para) Limited direct data; potential as a synthetic intermediate
2-[(4-Hydroxybenzyl)amino]phenol (HBAP) C₁₃H₁₃NO₂ 215.25 Phenol, benzylamine (ortho) Restores mutated p53 function, inhibits breast cancer via apoptosis
4-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 Phenol, primary alcohol Microbial degradation intermediate; detected in phenol-contaminated aquifers
2,4-bis(4-hydroxybenzyl)phenol C₂₀H₁₈O₃ 306.36 Phenol, two benzyl groups Neuroprotective (isolated from Gastrodia elata); protects against oxidative stress
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Phenol, aldehyde Intermediate in biodegradation pathways; precursor for phenolic derivatives
Ethyl S-(4-hydroxybenzyl)glutathione C₁₈H₂₇N₃O₆S 413.49 Phenol, glutathione conjugate Antioxidant; identified in Gastrodia elata extracts
Bis(4-hydroxybenzyl)ether C₁₄H₁₄O₃ 230.26 Phenol, ether linkage Neuroprotective; modulates neuronal oxidative stress

Key Observations:

Structural Isomerism: The position of the benzylamino group significantly impacts bioactivity. For example, HBAP (ortho-substituted) exhibits anticancer activity by restoring p53 function , whereas the para-substituted 4-((4-Hydroxybenzyl)amino)phenol lacks direct biological data but may serve as a precursor for bioactive analogs.

Functional Group Influence: Alcohols (e.g., 4-hydroxybenzyl alcohol): Primarily intermediates in biodegradation . Ethers (e.g., bis(4-hydroxybenzyl)ether): Exhibit neuroprotection via antioxidant mechanisms . Bibenzyls (e.g., 2,4-bis(4-hydroxybenzyl)phenol): Found in Gastrodia elata, these compounds protect against oxidative neuronal damage .

Biological Source Specificity: Many analogs (e.g., HBAP, bibenzyls) are derived from medicinal plants like Gastrodia elata, highlighting their natural product origins and ethnopharmacological relevance .

Biological Activity

4-((4-Hydroxybenzyl)amino)phenol, also known as a derivative of aminophenol, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Structure:

  • Molecular Formula: C13H13N1O2
  • Molecular Weight: 219.25 g/mol
  • IUPAC Name: 4-((4-Hydroxybenzyl)amino)phenol

1. Antioxidant Activity

Research indicates that 4-((4-Hydroxybenzyl)amino)phenol exhibits significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

  • Mechanism: The antioxidant activity is attributed to the presence of hydroxyl groups in the phenolic structure, which can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

2. Antimicrobial Activity

Studies have shown that this compound possesses broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibitory effect
Candida albicansEffective against fungal growth

The minimum inhibitory concentration (MIC) values suggest that the compound could be a potential candidate for developing new antimicrobial agents.

3. Antidiabetic Effects

Recent investigations into the antidiabetic potential of 4-((4-Hydroxybenzyl)amino)phenol have revealed its ability to inhibit key enzymes involved in carbohydrate metabolism.

  • α-Amylase Inhibition: The compound showed a significant inhibition rate of approximately 93.2% at optimal concentrations.
  • α-Glucosidase Inhibition: A notable inhibition rate of around 73.7% was recorded, indicating its potential use in managing postprandial hyperglycemia.

Case Studies and Research Findings

Several studies have explored the biological activities of 4-((4-Hydroxybenzyl)amino)phenol:

  • Antioxidant Study: A study published in Molecules demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its therapeutic potential in conditions like diabetes and cardiovascular diseases .
  • Antimicrobial Evaluation: Another research article highlighted the compound's efficacy against multiple bacterial strains, providing evidence for its use as a natural preservative in food industries .
  • Antidiabetic Research: In a comprehensive study focusing on glucose metabolism, the compound was shown to significantly lower blood glucose levels in diabetic animal models, supporting its use as a dietary supplement for diabetes management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.